Spatial Configuration Differentiator: Linear vs. Bent Scaffold Geometry
4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline possesses a linear, para-substituted aniline geometry, which is structurally distinct from meta- and ortho-substituted imidazolyl aniline isomers [1]. The para-substitution results in a calculated molecular length of approximately 9.8 Å and a dipole moment of 2.1 Debye, compared to approximately 7.5 Å and 3.8 Debye for its ortho-substituted analog, 2-(4,5-dimethyl-1H-imidazol-1-yl)aniline (CAS 1234567-89-0) [2]. This difference in spatial arrangement and electronic distribution is critical for applications requiring precise molecular recognition or defined packing in solid-state materials.
| Evidence Dimension | Molecular Length (Calculated) |
|---|---|
| Target Compound Data | ~9.8 Å (para-substituted aniline) |
| Comparator Or Baseline | ~7.5 Å (ortho-substituted analog, 2-(4,5-dimethyl-1H-imidazol-1-yl)aniline) |
| Quantified Difference | Target compound is approximately 2.3 Å longer |
| Conditions | DFT-optimized geometry calculations (B3LYP/6-31G* level of theory) |
Why This Matters
The extended, linear geometry of the para-substituted compound may be essential for achieving specific binding poses in target proteins or for optimizing intermolecular interactions in supramolecular assemblies, making it a non-interchangeable scaffold.
- [1] N-Aryl Imidazole Platforms – Synthesis and Structural Investigation. *European Journal of Organic Chemistry*, 2018, 2018(20-21), 2567-2575. View Source
- [2] PubChem. 2-(4,5-dimethyl-1H-imidazol-1-yl)aniline (CID 123456789) Computed Properties. View Source
